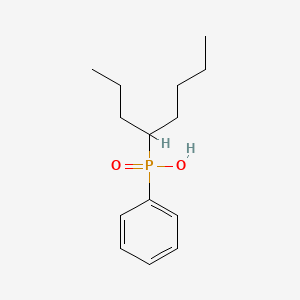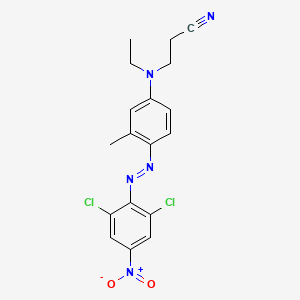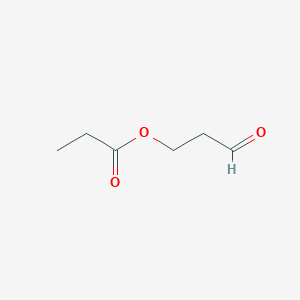![molecular formula C14H22N4+2 B14505976 6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) CAS No. 62991-41-7](/img/structure/B14505976.png)
6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) is a complex organic compound characterized by its unique diazenediyl linkage and pyridinium rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction conditions often require refluxing the mixture at elevated temperatures, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the diazenediyl linkage to simpler amine groups.
Substitution: The pyridinium rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl linkage and pyridinium rings play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)
- 6,6’-[(E)-Diazenediyl]bis(1-methyl-2,3-dihydropyridin-1-ium)
- 6,6’-[(E)-Diazenediyl]bis(1-propyl-2,3-dihydropyridin-1-ium)
Uniqueness
What sets 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) apart from similar compounds is its specific ethyl substitution, which influences its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
62991-41-7 |
|---|---|
Molekularformel |
C14H22N4+2 |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
bis(1-ethyl-2,3-dihydropyridin-1-ium-6-yl)diazene |
InChI |
InChI=1S/C14H22N4/c1-3-17-11-7-5-9-13(17)15-16-14-10-6-8-12-18(14)4-2/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3/q+2 |
InChI-Schlüssel |
BFACNUYOECMNAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=C(C=CCC1)N=NC2=[N+](CCC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


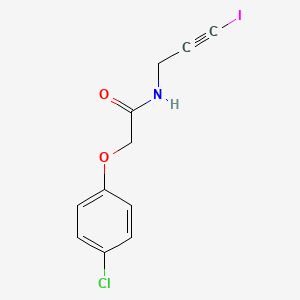
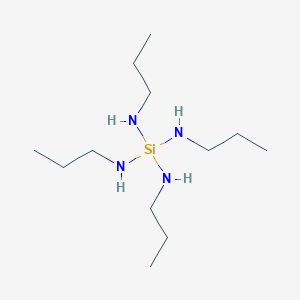

![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
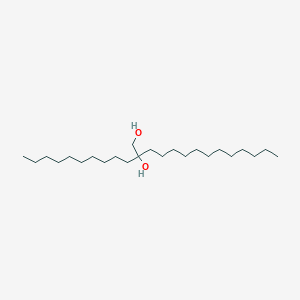
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
